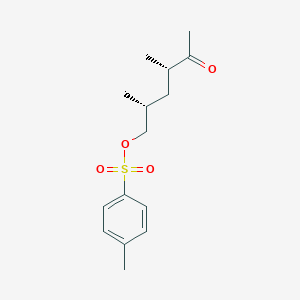
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is a chiral compound with potential applications in various fields of chemistry and industry. The compound features a unique structure that includes both a ketone and a sulfonate group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R,4S)-2,4-Dimethyl-5-oxohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (2R,4S)-2,4-Dimethyl-5-oxohexanoic acid.
Reduction: (2R,4S)-2,4-Dimethyl-5-hydroxyhexyl 4-methylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the ketone group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzoate
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfone
- (2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylphenylsulfonamide
Uniqueness
(2R,4S)-2,4-Dimethyl-5-oxohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a ketone and a sulfonate group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
922523-54-4 |
|---|---|
Molecular Formula |
C15H22O4S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[(2R,4S)-2,4-dimethyl-5-oxohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O4S/c1-11-5-7-15(8-6-11)20(17,18)19-10-12(2)9-13(3)14(4)16/h5-8,12-13H,9-10H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
PNRZIPVYGGRQTP-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)C[C@H](C)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
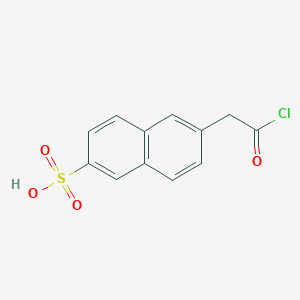
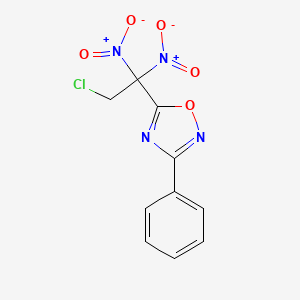
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
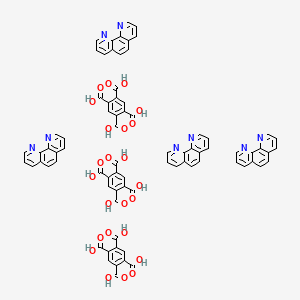
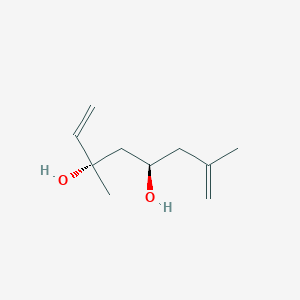
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
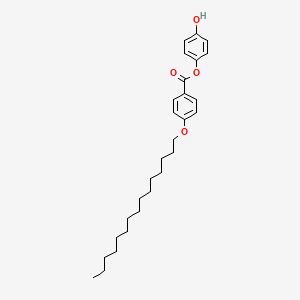



![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
